2-cyano-N-pentylacetamide

Vue d'ensemble

Description

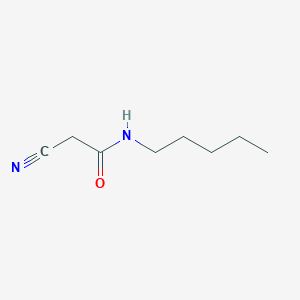

2-cyano-N-pentylacetamide is an organic compound with the molecular formula C8H14N2O. It is a member of the cyanoacetamide family, which is known for its versatility in synthetic chemistry and its potential biological activities. This compound is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a pentyl chain.

Mécanisme D'action

Target of Action

2-Cyano-N-pentylacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .

Analyse Biochimique

Biochemical Properties

2-cyano-N-pentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in metabolic pathways . Additionally, it can impact cell signaling by modulating the activity of key signaling proteins, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound may impact the regulation of metabolic pathways by modulating the activity of key enzymes involved in these processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound can influence its biological activity, as its concentration in specific cellular compartments determines its effectiveness in modulating biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-pentylacetamide typically involves the reaction of amylamine (pentylamine) with ethyl cyanoacetate. The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The general reaction scheme is as follows:

[ \text{C5H11NH2} + \text{C4H7NO2} \rightarrow \text{C8H14N2O} + \text{EtOH} ]

This reaction can be performed under various conditions, including:

Stirring without solvent at room temperature: This method involves mixing the reactants without any solvent, which can be advantageous for reducing waste and simplifying the purification process.

Stirring without solvent at elevated temperatures: For example, stirring at 70°C for several hours can enhance the reaction rate and yield.

Fusion method: This involves heating the reactants together without any solvent, which can be a more aggressive approach but may lead to higher yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, industrial processes may incorporate more advanced purification techniques, such as crystallization or chromatography, to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-pentylacetamide can undergo various chemical reactions, including:

Condensation reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Substitution reactions: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Reduction reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Condensation reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out in the presence of a base such as sodium ethoxide.

Substitution reactions: Nucleophiles like amines or alcohols are used, often under basic or acidic conditions.

Reduction reactions: Reducing agents like LiAlH4 or catalytic hydrogenation are employed.

Major Products Formed

Condensation reactions: Formation of heterocyclic compounds such as pyrroles or pyrazoles.

Substitution reactions: Formation of substituted cyanoacetamide derivatives.

Reduction reactions: Formation of amine derivatives.

Applications De Recherche Scientifique

2-cyano-N-pentylacetamide has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

2-cyano-N-acetamide: Similar structure but with a shorter alkyl chain.

2-cyano-N-ethylacetamide: Similar structure with an ethyl group instead of a pentyl group.

2-cyano-N-propylacetamide: Similar structure with a propyl group.

Uniqueness

2-cyano-N-pentylacetamide is unique due to its longer alkyl chain, which can influence its physical properties and reactivity. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .

Activité Biologique

2-Cyano-N-pentylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Biological Activity Overview

The biological activities of this compound have been explored through various assays, focusing on its anti-inflammatory and antimicrobial properties.

1. Anti-inflammatory Activity

In vitro studies have indicated that this compound exhibits significant anti-inflammatory effects. The mechanism appears to involve the modulation of pro-inflammatory cytokines and the inhibition of nitric oxide (NO) production in macrophage cells.

- Cell Viability Assays : Initial tests established that concentrations up to 100 μM did not induce cytotoxicity in J774 murine macrophage cells, allowing for further testing on inflammatory mediators .

- Cytokine Inhibition : The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), comparable to dexamethasone, a known anti-inflammatory drug .

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 250 | 75 | 70% |

| IL-1β | 200 | 50 | 75% |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial and fungal strains.

- Antibacterial Testing : The compound demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 100-500 μg/mL .

- Antifungal Testing : In addition to antibacterial properties, it showed effectiveness against fungal strains like Candida albicans and Aspergillus flavus, with inhibition zones measured during agar diffusion tests .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 200 |

| Escherichia coli | 12 | 300 |

| Candida albicans | 18 | 150 |

| Aspergillus flavus | 16 | 250 |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic settings:

- Inflammation Models : Research involving animal models has shown that oral administration of the compound significantly reduced inflammation markers in paw edema models, similar to traditional NSAIDs .

- Molecular Docking Studies : Computational studies have suggested that the compound interacts effectively with key enzymes involved in inflammatory pathways, offering insights into its mechanism of action at the molecular level .

- Synthesis and Derivatives : Investigations into derivatives of cyanoacetamides indicate that modifications can enhance biological activity, paving the way for more potent analogs in drug development .

Propriétés

IUPAC Name |

2-cyano-N-pentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-5,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUJMMLYEYWYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403544 | |

| Record name | 2-cyano-N-pentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39488-46-5 | |

| Record name | 2-cyano-N-pentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.